molecular formula C21H20F3N3O3 B10886564 Ethyl 3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-1-acetate CAS No. 1011370-92-5

Ethyl 3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-1-acetate

Cat. No.: B10886564
CAS No.: 1011370-92-5
M. Wt: 419.4 g/mol
InChI Key: SKJPJHAQJQHZHT-UHFFFAOYSA-N
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Description

ETHYL 2-[3-CYCLOPROPYL-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is a complex organic compound that belongs to the pyrazolopyridine class. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxyphenyl group, and a trifluoromethyl group attached to a pyrazolopyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 2-[3-CYCLOPROPYL-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridine core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the pyrazolopyridine core.

    Introduction of the cyclopropyl group: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropyl halides.

    Attachment of the methoxyphenyl group:

    Incorporation of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetate to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

ETHYL 2-[3-CYCLOPROPYL-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and bases.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 2-[3-CYCLOPROPYL-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-CYCLOPROPYL-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

ETHYL 2-[3-CYCLOPROPYL-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE can be compared with other similar compounds, such as:

    Pyrazolopyridine derivatives: These compounds share the pyrazolopyridine core but differ in the attached functional groups, leading to variations in their chemical and biological properties.

    Cyclopropyl-containing compounds: Compounds with a cyclopropyl group exhibit unique steric and electronic effects, influencing their reactivity and interactions.

    Trifluoromethyl-containing compounds: The presence of a trifluoromethyl group imparts distinct properties, such as increased lipophilicity and metabolic stability.

Properties

CAS No.

1011370-92-5

Molecular Formula

C21H20F3N3O3

Molecular Weight

419.4 g/mol

IUPAC Name

ethyl 2-[3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate

InChI

InChI=1S/C21H20F3N3O3/c1-3-30-17(28)11-27-20-18(19(26-27)13-4-5-13)15(21(22,23)24)10-16(25-20)12-6-8-14(29-2)9-7-12/h6-10,13H,3-5,11H2,1-2H3

InChI Key

SKJPJHAQJQHZHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C(=N1)C4CC4

Origin of Product

United States

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